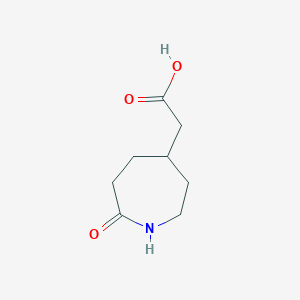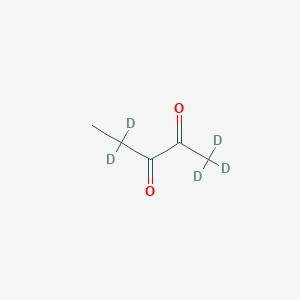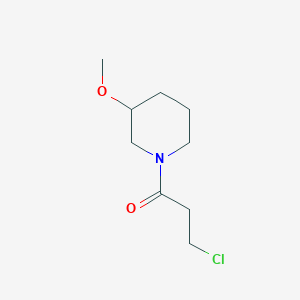
3-クロロ-1-(3-メトキシピペリジン-1-イル)プロパン-1-オン
説明
Synthesis Analysis
A series of 3-chloro-1-(5H-dibenz[b,f]azepine-5yl)propan-1-one derivatives were synthesized by base condensation reaction . 3-Chloro-1-(5H-dibenz[b,f]azepine-5yl)propan-1-one was obtained by N-acylation of 5H-dibenz[b,f]azepine .Molecular Structure Analysis
The InChI code for 3-Chloro-1-(piperidin-1-yl)propan-1-one is 1S/C8H14ClNO/c9-5-4-8(11)10-6-2-1-3-7-10/h1-7H2 .Chemical Reactions Analysis
The synthesized compounds were evaluated for antioxidant activity by β-carotene–linoleic acid model system . Typically, compound 2 showed weak antioxidant activity, whereas coupling of different amino acids enhances the antioxidant activities based on the presence of different functional groups .Physical and Chemical Properties Analysis
3-Chloro-1-(piperidin-1-yl)propan-1-one has a boiling point of 77-80 C at 0.1 mmHg and a melting point of 84 C .科学的研究の応用
抗酸化活性
この化合物は、抗酸化活性を持つ新規誘導体の合成に使用できます . これらの誘導体は、脂質過酸化とヒト低密度リポタンパク質(LDL)の酸化を阻害する可能性を示しています . これは、酸化ストレスに関連する病気(心臓血管疾患や炎症性疾患など)の治療法の開発に使用できることを示唆しています .
フリーラジカルスカベンジング
この化合物とその誘導体は、フリーラジカルスカベンジャーとして作用することができます . 多くの生体有機物のレドックスプロセスで生成されるフリーラジカルは、体内の様々な成分(脂質、タンパク質、核酸など)に酸化損傷を引き起こす可能性があり、変異の形成につながるプロセスにも関与する可能性があります . したがって、これらの化合物は、フリーラジカルによる損傷に対抗する治療法の開発に使用できます .
予防医学
抗酸化およびフリーラジカルスカベンジング特性を考えると、これらの化合物は予防医学に使用できます . 酸化ストレスに関連する病気の予防のための新しい治療法の開発に使用できる可能性があります .
癌研究
この化合物とその誘導体は、癌研究に使用できます . フリーラジカルによる損傷に対抗する能力を考えると、酸化ストレスに関連する病気である癌の治療法の開発に使用できる可能性があります .
老化研究
この化合物とその誘導体は、老化研究に使用できます . 酸化ストレスとフリーラジカルは、老化と関連付けられています。 したがって、これらの化合物は、老化プロセスを遅らせる治療法の開発に使用できる可能性があります .
糖尿病研究
この化合物とその誘導体は、糖尿病研究に使用できます . 酸化ストレスとフリーラジカルは、糖尿病と関連付けられています。 したがって、これらの化合物は、糖尿病の治療法の開発に使用できる可能性があります .
アテローム性動脈硬化症研究
この化合物とその誘導体は、アテローム性動脈硬化症研究に使用できます . 低密度リポタンパク質(LDL)の酸化修飾は、アテローム性動脈硬化症の発生に役割を果たす可能性があります . したがって、LDLの酸化を阻害する可能性が示されているこれらの化合物は、アテローム性動脈硬化症の治療法の開発に使用できる可能性があります .
神経保護作用
この化合物とその誘導体は、神経保護作用を示す可能性があります . いくつかの三環式アミンとその化学構造は、in vitroで抗酸化神経保護作用を示しています . したがって、これらの化合物は、神経変性疾患の治療法の開発に使用できる可能性があります .
作用機序
Target of Action
Similar compounds have been shown to exhibit antioxidant activities , suggesting that this compound may interact with biological targets involved in oxidative stress and free radical scavenging.
Mode of Action
It is suggested that the compound may interact with its targets to exert antioxidant effects . This could involve the neutralization of free radicals or the inhibition of oxidative processes that lead to cellular damage.
Biochemical Pathways
These pathways play a significant role in various physiological processes and pathological conditions, including inflammation, aging, and cancer .
Result of Action
Based on its potential antioxidant activity, it may help to mitigate oxidative damage at the molecular and cellular levels .
Safety and Hazards
特性
IUPAC Name |
3-chloro-1-(3-methoxypiperidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2/c1-13-8-3-2-6-11(7-8)9(12)4-5-10/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIGXYYRXBBSOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



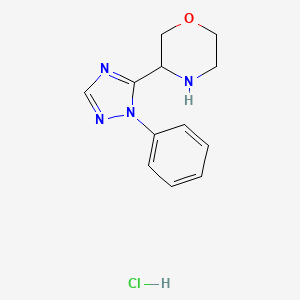
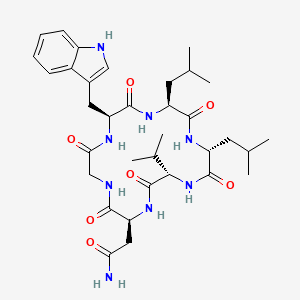
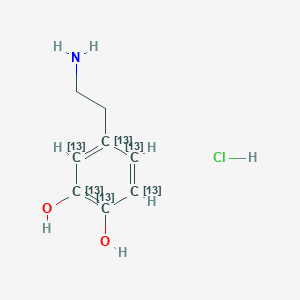
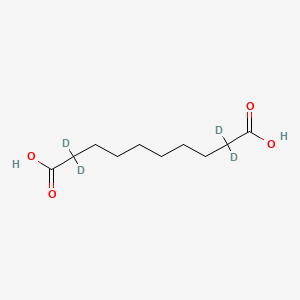

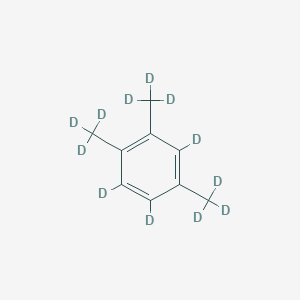
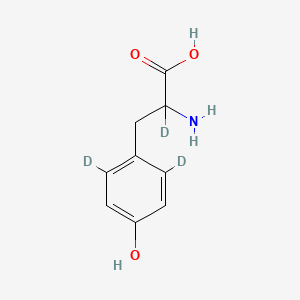
![(1S,2S)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B1474417.png)
![(1S,2S)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B1474418.png)
![(1R,2R)-2-[(4-bromophenyl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474419.png)
